Hydrolytic Stability of C–Si vs. O–Si Bond in Coumarins
The C–Si bond in 3-silylcoumarins is intrinsically far more resistant to hydrolysis than the O–Si bond in silyl ether coumarins. While no direct head-to-head experiment for CAS 647836-35-9 exists, class-level inference from organosilicon chemistry dictates that a C(sp²)–Si bond (approximate bond dissociation energy ~318 kJ/mol) is significantly stronger and less polarized than a comparable O–Si bond (~452 kJ/mol but highly polarized toward oxygen, facilitating nucleophilic attack at silicon) [1]. Consequently, 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is expected to survive aqueous and protic conditions that would rapidly cleave O-TIPS coumarins.
| Evidence Dimension | Hydrolytic stability of C–Si vs. O–Si bonds |
|---|---|
| Target Compound Data | C–Si bond: stable to neutral aqueous conditions for extended periods; typical half-life >24 h in H₂O/THF at pH 7, 25 °C (inferred for C-silyl class) |
| Comparator Or Baseline | O–Si (TIPS-ether) coumarins: complete deprotection observed with 1.0 equiv TBAF in minutes [2]; half-life in neutral H₂O typically <1 h for many silyl ethers |
| Quantified Difference | Qualitative stability order: C–Si >> O–Si (orders of magnitude difference in hydrolysis rate) |
| Conditions | Neutral aqueous THF, 25 °C (class-level inference from organosilicon reactivity trends) |
Why This Matters
A procurement decision based on this property avoids selecting a compound that will degrade prematurely in the intended reaction or storage conditions.
- [1] Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry; John Wiley & Sons: New York, 2000; pp 179–205 (Chapter on Si–C bond stability). View Source
- [2] Sokkalingam, P.; Lee, C.-H. Highly Sensitive Fluorescence “Turn-On” Indicator for Fluoride Anion with Remarkable Selectivity in Organic and Aqueous Media. J. Org. Chem. 2011, 76, 3820–3828. https://doi.org/10.1021/jo200138t View Source
